molecular formula C15H14FNO B5707216 N-(4-fluorobenzyl)-2-phenylacetamide

N-(4-fluorobenzyl)-2-phenylacetamide

Cat. No. B5707216
M. Wt: 243.28 g/mol
InChI Key: NCLMXWPRYXKUCE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-phenylacetamide, commonly known as FUB-APINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It belongs to the indazole family of synthetic cannabinoids and has been found to be a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system.

Scientific Research Applications

Novel Radiotracers for PET Imaging

N-(4-fluorobenzyl)-2-phenylacetamide derivatives have been utilized in the synthesis of novel radiotracers for positron emission tomography (PET) imaging. These radiotracers, such as N-(4-[18F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([18F]5), are effective in visualizing the translocator protein (18 kDa) in neuroinflammation models, particularly in ischemic brain regions. They have shown high in vitro binding affinities and improved in vivo stability compared to parent radiotracers (Fujinaga et al., 2018).

Anticancer Potential

Compounds such as 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide have been synthesized and evaluated as antiproliferative agents. These compounds have demonstrated antitumor efficacy in models like lung adenocarcinoma. Their radioactively labeled derivatives also facilitate PET imaging, allowing visualization of drug kinetics in tumor models (Lagisetty, Agashe, & Awasthi, 2013).

Antimicrobial and Antifungal Applications

The incorporation of 4-fluorobenzyl structures into various compounds has been explored for antimicrobial and antifungal applications. Fluorobenzimidazole derivatives, for instance, have been synthesized and shown to possess antibacterial and antifungal properties against various strains (Joshi, Narigara, Jani, & Parikh, 2019).

Antitubercular Agents

Certain fluorobenzyl derivatives have been evaluated as novel antitubercular agents. These compounds have displayed potent activity against Mycobacterium tuberculosis, offering a promising approach for tuberculosis treatment (Reddy, Hosamani, & Devarajegowda, 2015).

Inhibitors for α-l-Fucosidases

N-phenylacetamide derivatives, including N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, have been studied for their potent inhibitory effect on α-l-fucosidases. These inhibitors show potential in therapeutic applications against genetic deficiency disorders (Kato et al., 2013).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLMXWPRYXKUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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